molecular formula C14H17N3OS B3084538 N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide CAS No. 1142213-12-4

N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide

Cat. No. B3084538
CAS RN: 1142213-12-4
M. Wt: 275.37 g/mol
InChI Key: VCFWDRPTUMGCQZ-UHFFFAOYSA-N
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Description

“N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide” is a chemical compound with the molecular formula C14H17N3OS and a molecular weight of 275.37 . It is used for proteomics research .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has led to the development of novel derivatives through the synthesis of compounds related to the core structure of N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide. For instance, a study demonstrated a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and their derivatives, showcasing moderate-to-significant cytotoxic and antibacterial activity (Aggarwal et al., 2014).

Imaging Applications

  • A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of the compound of interest, has been identified as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting their potential in diagnostic imaging (Dollé et al., 2008).

Anticancer and Antimicrobial Agents

  • New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity, indicating a selective cytotoxicity towards human lung adenocarcinoma cells, with some compounds showing high selectivity and significant apoptosis induction (Evren et al., 2019).

Anticonvulsant Activity

  • The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents was investigated, revealing that some compounds exhibited moderate anticonvulsant activity, thus suggesting a promising direction for the development of new treatments for epilepsy (Severina et al., 2020).

Interaction with Biological Molecules

  • Studies also focus on the interaction of derivatives with biological molecules. For example, the binding and fluorescence properties of p-hydroxycinnamic acid amides, including compounds structurally similar to N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide, with bovine serum albumin were explored to understand the interaction mechanism and potential biological implications (Meng et al., 2012).

Safety and Hazards

“N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide” is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid exposure.

properties

IUPAC Name

N-[4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10(18)15-11-4-6-12(7-5-11)17-9-8-14(2,3)16-13(17)19/h4-9H,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFWDRPTUMGCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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